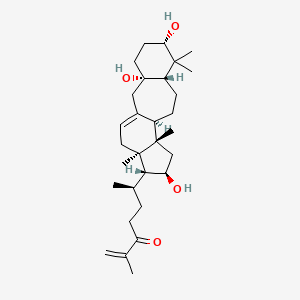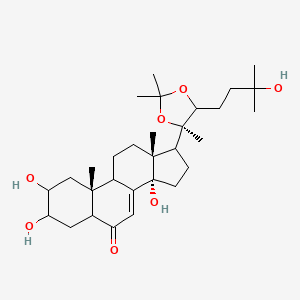
5beta-Cholest-7-en-6-one, 2beta,3beta,14,20,22,25-hexahydroxy-, cyclic 20,22-acetal with acetone, (22R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3aS,9aR,11aR)-3a,7,8-trihydroxy-1-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is notable for its intricate structure, which includes several chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to add hydroxyl groups at specific positions on the molecule.
Formation of the dioxolane ring: This involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.
Addition of side chains: The hydroxy and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of catalysts to improve reaction efficiency and the development of purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups in the dioxolane ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Ethers, esters
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, can be explored through pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The dioxolane ring and cyclopenta[a]phenanthrene core can interact with hydrophobic regions of biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cholic acid: A bile acid with a similar cyclopenta[a]phenanthrene core.
Caffeine: An alkaloid with a purine structure, sharing some structural similarities.
Carboxymethyl chitosan: A biopolymer with multiple hydroxyl groups.
Uniqueness
This compound’s unique combination of hydroxyl groups, dioxolane ring, and cyclopenta[a]phenanthrene core sets it apart from other similar compounds. Its complex structure and multiple chiral centers make it a valuable subject for research in various scientific fields.
Propiedades
Fórmula molecular |
C30H48O7 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
(10R,13R,14S)-2,3,14-trihydroxy-17-[(4R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17?,19?,21?,22?,23?,24?,27-,28-,29-,30-/m1/s1 |
Clave InChI |
GXNNYSDWRVKVJY-WYHDIICDSA-N |
SMILES isomérico |
C[C@]12CCC3C(=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)[C@@]1(CCC2[C@@]5(C(OC(O5)(C)C)CCC(C)(C)O)C)O |
SMILES canónico |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


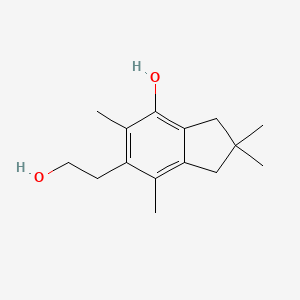


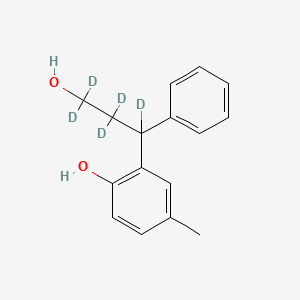
oxane-2-carboxylic acid](/img/structure/B12425644.png)
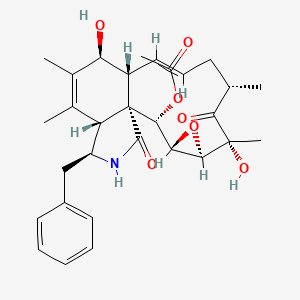
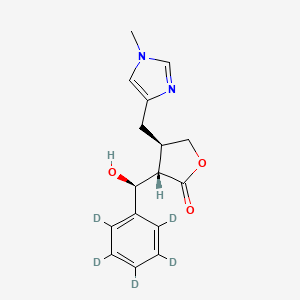



![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
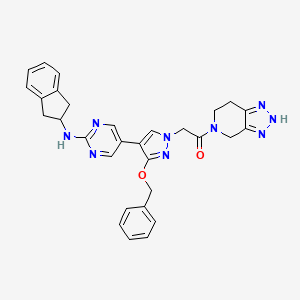
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
